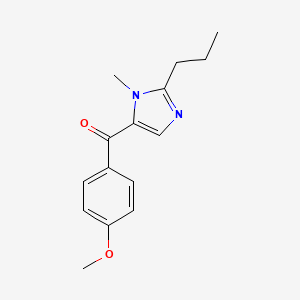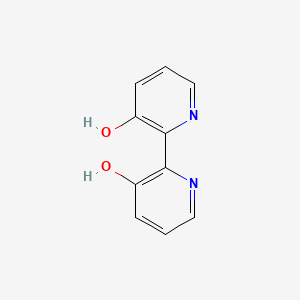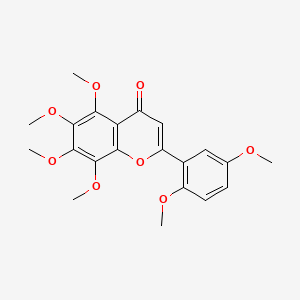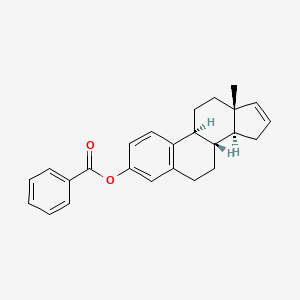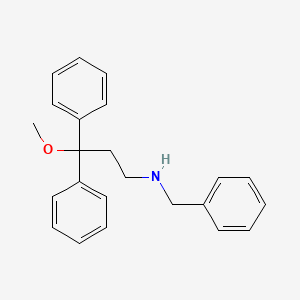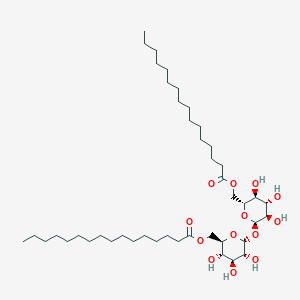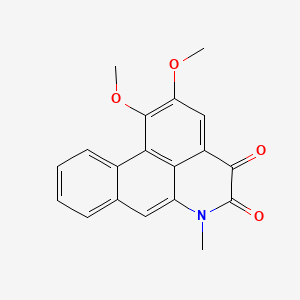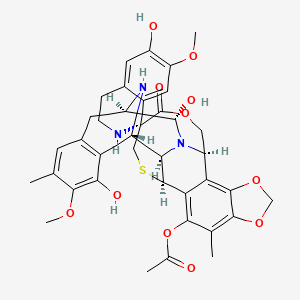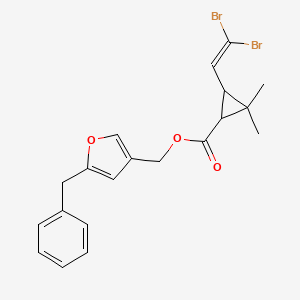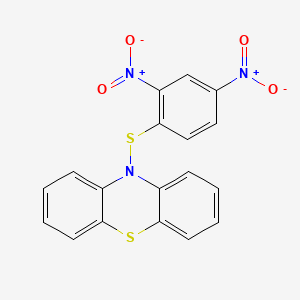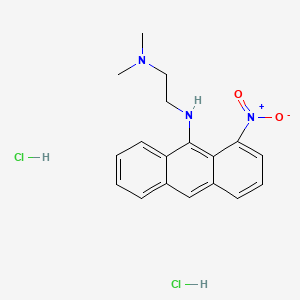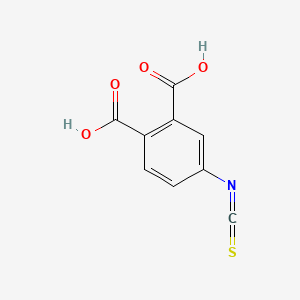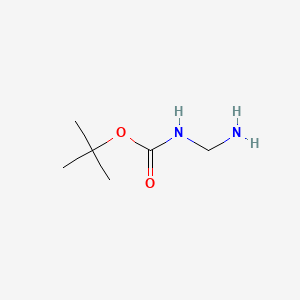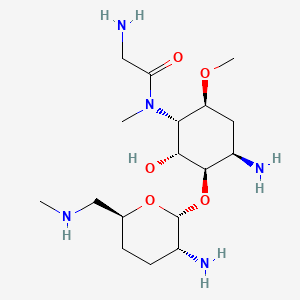
Istamycin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Istamycin B is an amino sugar.
Scientific Research Applications
Antibiotic Production in Marine Bacterium
Istamycin B, along with Istamycin A, is produced by the marine bacterium Streptomyces tenjimariensis. This bacterium synthesizes these antibiotics in response to competition for limited natural resources within microbial communities. The production of Istamycin B is induced by specific co-culture conditions with marine bacteria, suggesting its ecological role in combating competitive species (Slattery, Rajbhandari, & Wesson, 2001).
properties
CAS RN |
72523-64-9 |
|---|---|
Product Name |
Istamycin B |
Molecular Formula |
C17H35N5O5 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
2-amino-N-[(1S,2R,3R,4R,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide |
InChI |
InChI=1S/C17H35N5O5/c1-21-8-9-4-5-10(19)17(26-9)27-16-11(20)6-12(25-3)14(15(16)24)22(2)13(23)7-18/h9-12,14-17,21,24H,4-8,18-20H2,1-3H3/t9-,10+,11+,12-,14+,15+,16+,17+/m0/s1 |
InChI Key |
NEFDRWXEVITQMN-MKRRRRENSA-N |
Isomeric SMILES |
CNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N |
SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
Canonical SMILES |
CNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N |
synonyms |
istamycin A istamycin B istamycins |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-methyl-3-(3-phenylprop-2-enoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1205926.png)
